1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridazine ring, a phenyl group, and a carbamoylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Addition of the carbamoylmethyl group: This can be accomplished through nucleophilic substitution reactions, where a suitable carbamoyl chloride reacts with the intermediate compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Imidazole-containing compounds: These compounds have significant therapeutic potential and are used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-14-7-6-10-17(15(14)2)23-19(26)13-25-20(27)12-11-18(24-25)21(28)22-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26) |
InChI Key |
WAAVWNNOUKANFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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